Toceranib

Catalog No.
S545520
CAS No.
356068-94-5
M.F
C22H25FN4O2
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toceranib

CAS Number

356068-94-5

Product Name

Toceranib

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide

Molecular Formula

C22H25FN4O2

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-

InChI Key

SRSGVKWWVXWSJT-ATVHPVEESA-N

SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Solubility

Soluble in DMSO, not in water

Synonyms

PHA-291639; PHA291639; PHA 291639; SU-11654; SU 11654; SU11654; Toceranib; Toceranib phosphate; Brand name: Palladia.

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O

Description

The exact mass of the compound Toceranib is 396.1962 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-angiogenic Effects

Toceranib belongs to a class of drugs called tyrosine kinase inhibitors (TKIs). TKIs work by blocking specific enzymes involved in cell signaling pathways. In the case of toceranib, it targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) [1]. These receptors play a crucial role in angiogenesis, the formation of new blood vessels. Tumors rely on angiogenesis for growth and metastasis. By inhibiting these receptors, toceranib potentially hinders tumor progression [1].

Source

A retrospective evaluation of toceranib phosphate (Palladia®) use in the treatment of inoperable, metastatic, or recurrent canine pheochromocytomas: 5 dogs (2014–2017): )

Efficacy Against Various Cancers

  • Pheochromocytomas (tumors of the adrenal gland) [1]
  • Hemangiosarcomas (tumors of blood vessel cells)
  • Neuroendocrine tumors (tumors of the hormone-producing cells)

Source

A retrospective evaluation of toceranib phosphate (Palladia®) use in the treatment of inoperable, metastatic, or recurrent canine pheochromocytomas: 5 dogs (2014–2017): )

Toceranib, also known by its trade name Palladia, is a receptor tyrosine kinase inhibitor primarily used in veterinary medicine for the treatment of canine mast cell tumors. It is the first drug specifically developed for this purpose and is administered in its phosphate form, toceranib phosphate. This compound functions by inhibiting several receptor tyrosine kinases, including vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor, and stem cell factor receptor (c-Kit), thereby exerting both anti-tumor and anti-angiogenic effects .

Toceranib's primary mechanism of action involves inhibiting specific enzymes known as tyrosine kinases. These enzymes play a crucial role in the growth and spread of cancer cells []. By blocking their activity, toceranib can help control MCT development [].

Toceranib exhibits notable chemical reactivity, particularly in its interaction with phosphate ions. When released in a physiological environment, toceranib can precipitate as its phosphate salt upon reaction with phosphate ions present in solutions like phosphate-buffered saline (PBS) . The compound's structure allows it to competitively block the adenosine triphosphate binding domain of various receptor tyrosine kinases, leading to the inhibition of tumor cell proliferation and angiogenesis .

The biological activity of toceranib is characterized by its dual mechanism: it directly induces apoptosis in tumor cells and inhibits the formation of new blood vessels that supply tumors. Studies have shown that toceranib effectively inhibits the activity of multiple receptor tyrosine kinases associated with tumor growth and metastasis. In vitro and in vivo studies have demonstrated its efficacy against various tumor types beyond mast cell tumors, including certain carcinomas .

Toceranib was initially developed by SUGEN as a derivative of sunitinib. The synthesis involves several steps, typically starting from simpler organic compounds through reactions that introduce functional groups necessary for its activity as a tyrosine kinase inhibitor. Specific synthetic pathways have not been extensively detailed in the literature but involve standard organic synthesis techniques such as condensation reactions and functional group transformations .

Toceranib is primarily indicated for the treatment of canine mast cell tumors. It has been shown to improve survival rates in dogs diagnosed with this type of cancer. Additionally, ongoing research explores its potential applications against other malignancies in veterinary medicine, as well as possible uses in human oncology due to its mechanism of action against similar receptor tyrosine kinases .

Research indicates that toceranib can interact with various medications and substances. Caution is advised when administering it alongside nonsteroidal anti-inflammatory drugs or other cytotoxic agents due to potential adverse effects. Monitoring for interactions with drugs metabolized by cytochrome P450 enzymes is also recommended . Studies have documented significant changes in plasma concentrations of vascular endothelial growth factor during treatment, indicating effective inhibition of target receptors .

Toceranib shares structural and functional similarities with several other tyrosine kinase inhibitors. Below are some comparable compounds:

Compound NameMechanism of ActionUnique Features
SunitinibInhibits multiple receptor tyrosine kinasesApproved for human use; broader range of cancers
ImatinibSelective inhibitor of BCR-ABL tyrosine kinaseFirst approved targeted therapy for chronic myeloid leukemia
RegorafenibMulti-kinase inhibitorEffective against colorectal cancer and gastrointestinal stromal tumors
SorafenibInhibits Raf kinase and multiple receptor kinasesUsed for liver cancer and renal cell carcinoma

The uniqueness of toceranib lies in its specific approval for veterinary use and its targeted action against mast cell tumors, which distinguishes it from other compounds that may have broader applications or different primary indications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

396.19615422 g/mol

Monoisotopic Mass

396.19615422 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

59L7Y0530C

Drug Indication

Treatment of non-resectable Patnaik grade-II (intermediate-grade) or -III (high-grade), recurrent, cutaneous mast-cell tumours in dogs.

ATC Code

QL01XE91

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

356068-94-5

Wikipedia

Toceranib
Tampramine

Use Classification

Veterinary drugs -> Antineoplastic agents -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15
1: Holtermann N, Kiupel M, Hirschberger J. The tyrosine kinase inhibitor toceranib in feline injection site sarcoma: efficacy and side effects. Vet Comp Oncol. 2016 Jan 14. doi: 10.1111/vco.12207. [Epub ahead of print] PubMed PMID: 26762970.
2: Wiles V, Hohenhaus A, Lamb K, Zaidi B, Camps-Palau M, Leibman N. Retrospective evaluation of toceranib phosphate (Palladia) in cats with oral squamous cell carcinoma. J Feline Med Surg. 2016 Jan 11. pii: 1098612X15622237. [Epub ahead of print] PubMed PMID: 26755491.
3: Jang JK, Chretin J, Bruyette D, Hu P, Epstein AL. Phase 1 Dose-Escalation Study with LEC/chTNT-3 and Toceranib Phosphate (Palladia(®)) in Dogs with Spontaneous Malignancies. J Cancer Sci Ther. 2015;7(6):167-174. Epub 2015 May 30. PubMed PMID: 26635918; PubMed Central PMCID: PMC4666026.
4: Burton JH, Venable RO, Vail DM, Williams LE, Clifford CA, Axiak-Bechtel SM, Avery AC, Thamm DH. Pulse-Administered Toceranib Phosphate Plus Lomustine for Treatment of Unresectable Mast Cell Tumors in Dogs. J Vet Intern Med. 2015 Jul-Aug;29(4):1098-104. doi: 10.1111/jvim.13573. Epub 2015 Jun 25. PubMed PMID: 26119008.
5: Gardner HL, London CA, Portela RA, Nguyen S, Rosenberg MP, Klein MK, Clifford C, Thamm DH, Vail DM, Bergman P, Crawford-Jakubiak M, Henry C, Locke J, Garrett LD. Maintenance therapy with toceranib following doxorubicin-based chemotherapy for canine splenic hemangiosarcoma. BMC Vet Res. 2015 Jun 11;11:131. doi: 10.1186/s12917-015-0446-1. PubMed PMID: 26062540; PubMed Central PMCID: PMC4464614.
6: London CA, Gardner HL, Mathie T, Stingle N, Portela R, Pennell ML, Clifford CA, Rosenberg MP, Vail DM, Williams LE, Cronin KL, Wilson-Robles H, Borgatti A, Henry CJ, Bailey DB, Locke J, Northrup NC, Crawford-Jakubiak M, Gill VL, Klein MK, Ruslander DM, Thamm DH, Phillips B, Post G. Impact of Toceranib/Piroxicam/Cyclophosphamide Maintenance Therapy on Outcome of Dogs with Appendicular Osteosarcoma following Amputation and Carboplatin Chemotherapy: A Multi-Institutional Study. PLoS One. 2015 Apr 29;10(4):e0124889. doi: 10.1371/journal.pone.0124889. eCollection 2015. PubMed PMID: 25923466; PubMed Central PMCID: PMC4414350.
7: Halsey CH, Gustafson DL, Rose BJ, Wolf-Ringwall A, Burnett RC, Duval DL, Avery AC, Thamm DH. Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor. BMC Vet Res. 2014 May 6;10:105. doi: 10.1186/1746-6148-10-105. PubMed PMID: 24885200; PubMed Central PMCID: PMC4049511.
8: Pan X, Tsimbas K, Kurzman ID, Vail DM. Safety evaluation of combination CCNU and continuous toceranib phosphate (Palladia(®) ) in tumour-bearing dogs: a phase I dose-finding study. Vet Comp Oncol. 2014 Apr 16. doi: 10.1111/vco.12091. [Epub ahead of print] PubMed PMID: 24735385.
9: Bernabe LF, Portela R, Nguyen S, Kisseberth WC, Pennell M, Yancey MF, London CA. Evaluation of the adverse event profile and pharmacodynamics of toceranib phosphate administered to dogs with solid tumors at doses below the maximum tolerated dose. BMC Vet Res. 2013 Sep 30;9:190. doi: 10.1186/1746-6148-9-190. PubMed PMID: 24079884; PubMed Central PMCID: PMC3850926.
10: Pérez ML, Culver S, Owen JL, Dunbar M, Kow K, Breen M, Milner RJ. Partial cytogenetic response with toceranib and prednisone treatment in a young dog with chronic monocytic leukemia. Anticancer Drugs. 2013 Nov;24(10):1098-103. doi: 10.1097/CAD.0000000000000018. PubMed PMID: 23995854.
11: Leblanc AK, Miller AN, Galyon GD, Moyers TD, Long MJ, Stuckey AC, Wall JS, Morandi F. Preliminary evaluation of serial (18) FDG-PET/CT to assess response to toceranib phosphate therapy in canine cancer. Vet Radiol Ultrasound. 2012 May-Jun;53(3):348-57. doi: 10.1111/j.1740-8261.2012.01925.x. Epub 2012 Feb 24. PubMed PMID: 22360684.
12: Mitchell L, Thamm DH, Biller BJ. Clinical and immunomodulatory effects of toceranib combined with low-dose cyclophosphamide in dogs with cancer. J Vet Intern Med. 2012 Mar-Apr;26(2):355-62. doi: 10.1111/j.1939-1676.2011.00883.x. Epub 2012 Feb 4. PubMed PMID: 22303814.
13: London C, Mathie T, Stingle N, Clifford C, Haney S, Klein MK, Beaver L, Vickery K, Vail DM, Hershey B, Ettinger S, Vaughan A, Alvarez F, Hillman L, Kiselow M, Thamm D, Higginbotham ML, Gauthier M, Krick E, Phillips B, Ladue T, Jones P, Bryan J, Gill V, Novasad A, Fulton L, Carreras J, McNeill C, Henry C, Gillings S. Preliminary evidence for biologic activity of toceranib phosphate (Palladia(®)) in solid tumours. Vet Comp Oncol. 2012 Sep;10(3):194-205. doi: 10.1111/j.1476-5829.2011.00275.x. Epub 2011 Jun 1. PubMed PMID: 22236194; PubMed Central PMCID: PMC3732378.
14: de Vos J, Ramos Vega S, Noorman E, de Vos P. Primary frontal sinus squamous cell carcinoma in three dogs treated with piroxicam combined with carboplatin or toceranib. Vet Comp Oncol. 2012 Sep;10(3):206-13. doi: 10.1111/j.1476-5829.2011.00292.x. Epub 2011 Aug 30. PubMed PMID: 22236048.
15: Chon E, McCartan L, Kubicek LN, Vail DM. Safety evaluation of combination toceranib phosphate (Palladia®) and piroxicam in tumour-bearing dogs (excluding mast cell tumours): a phase I dose-finding study. Vet Comp Oncol. 2012 Sep;10(3):184-93. doi: 10.1111/j.1476-5829.2011.00265.x. Epub 2011 Mar 21. PubMed PMID: 22235941.
16: Robat C, London C, Bunting L, McCartan L, Stingle N, Selting K, Kurzman I, Vail DM. Safety evaluation of combination vinblastine and toceranib phosphate (Palladia®) in dogs: a phase I dose-finding study. Vet Comp Oncol. 2012 Sep;10(3):174-83. doi: 10.1111/j.1476-5829.2011.00261.x. Epub 2011 Jan 31. PubMed PMID: 22235914; PubMed Central PMCID: PMC3837095.
17: Carlsten KS, London CA, Haney S, Burnett R, Avery AC, Thamm DH. Multicenter prospective trial of hypofractionated radiation treatment, toceranib, and prednisone for measurable canine mast cell tumors. J Vet Intern Med. 2012 Jan-Feb;26(1):135-41. doi: 10.1111/j.1939-1676.2011.00851.x. Epub 2011 Dec 19. PubMed PMID: 22176473; PubMed Central PMCID: PMC3837098.
18: Yancey MF, Merritt DA, Lesman SP, Boucher JF, Michels GM. Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors. J Vet Pharmacol Ther. 2010 Apr;33(2):162-71. doi: 10.1111/j.1365-2885.2009.01133.x. PubMed PMID: 20444041.
19: Yancey MF, Merritt DA, White JA, Marsh SA, Locuson CW. Distribution, metabolism, and excretion of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs. J Vet Pharmacol Ther. 2010 Apr;33(2):154-61. doi: 10.1111/j.1365-2885.2009.01120.x. PubMed PMID: 20444040.
20: London CA, Malpas PB, Wood-Follis SL, Boucher JF, Rusk AW, Rosenberg MP, Henry CJ, Mitchener KL, Klein MK, Hintermeister JG, Bergman PJ, Couto GC, Mauldin GN, Michels GM. Multi-center, placebo-controlled, double-blind, randomized study of oral toceranib phosphate (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision. Clin Cancer Res. 2009 Jun 1;15(11):3856-65. doi: 10.1158/1078-0432.CCR-08-1860. Epub 2009 May 26. PubMed PMID: 19470739.

Explore Compound Types